B1575330 BCR-ABL fusion protein (b3a2) (922-930)

BCR-ABL fusion protein (b3a2) (922-930)

Cat. No.: B1575330
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCR-ABL fusion protein (b3a2)

Scientific Research Applications

Role in Hematological Malignancies

Chromosomal rearrangements involving the ABL1 gene, leading to BCR‐ABL1 fusion gene formations, are primarily associated with chronic myeloid leukemia (CML) and B‐cell acute lymphoblastic leukemia (ALL). The ABL1 chimeric genes, such as BCR‐ABL1, exhibit transforming activities crucial in the oncogenesis of these malignancies. Screening for these chimeric genes in patients, especially those with T‐cell ALL, is recommended due to ABL1's role in T‐cell development and cytoskeletal remodeling in T cells (De Braekeleer et al., 2011).

Activation of Signaling Networks

BCR-ABL fusion protein results in constitutive tyrosine kinase activity, impacting downstream targets and the subcellular location of Abl tyrosine kinase. The dysregulated kinase activates a network of signals contributing to cytokine-independent growth, resistance to apoptosis, and genetic instability. BCR-ABL-dependent transformation of hematopoietic stem cells is not due to a single pathway but rather a culmination of a network of signaling pathways (Hazlehurst et al., 2009).

Evolution of Function, Regulation, and Specificity

Insights from the regulation of ABL-family tyrosine kinases could facilitate developing therapies for malignancies driven by ABL fusion proteins. ABL-family proteins are conserved branches of tyrosine kinases with unique properties. Understanding ABL regulatory mechanisms is vital for devising new therapeutic strategies against hematopoietic malignancies caused by BCR-ABL1 and related leukemogenic proteins (Colicelli, 2010).

Diagnostic and Therapeutic Advancements

Molecular diagnosis of leukemias, like BCR-ABL fusion gene detection, has been enhanced by smart applications of bionanosensors. DNA biosensors constructed for BCR/ABL fusion gene detection offer high sensitivity and rapid analytical response, essential for early diagnosis, monitoring of minimal residual disease, and implementing effective drug therapies (Avelino et al., 2017).

Properties

sequence

GFKQSSKAL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

BCR-ABL fusion protein (b3a2) (922-930)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.